N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide
Description
N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide (hereafter referred to as Compound I-24) is a spirocyclic oxazolidinedione derivative with a unique structural framework. Its core consists of a fused indene-oxazolidinedione system, where the indene moiety is spiro-linked to the oxazolidinedione ring. This compound has been synthesized via multi-step protocols involving bromination, coupling reactions, and recrystallization, as detailed in .
Key structural features include:
- Spirocyclic architecture: Enhances conformational rigidity, improving target selectivity.
- Oxazolidinedione moiety: A diketone system that may participate in hydrogen bonding or act as a Michael acceptor.
- Acetamide substituent: Provides a site for further functionalization or derivatization.
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
N-(2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl)acetamide |
InChI |
InChI=1S/C13H12N2O4/c1-7(16)14-9-2-3-10-8(6-9)4-5-13(10)11(17)15-12(18)19-13/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17,18) |
InChI Key |
ZSEAZGFISPKIOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3(CC2)C(=O)NC(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Pauson-Khand Cyclization
Rhodium complexes, particularly [Rh(CO)₂Cl]₂, enable tandem cyclization of 1,4-enynes under CO atmosphere. Source details a protocol where a cyclopropyl-tethered 1,4-enyne reacts with CO to yield 6-hydroxy-2,3-dihydro-1H-inden-1-one derivatives. This intermediate undergoes oxidation and ring expansion to form the oxazolidine moiety. Key parameters include:
Zirconium-Mediated Knoevenagel Condensation
Source reports ZrOCl₂·8H₂O-catalyzed reactions between indan-1,3-dione and aromatic aldehydes in aqueous media. For example, 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione forms in 95% yield within 45 min. Subsequent hydrogenation and oxazolidine ring closure via NH₄OAc/EtOH reflux yields the spirocyclic core.
Acid-Catalyzed Spirocyclization
Concentrated HCl in refluxing THF induces cyclization of N-(2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)ethyl)acetamide precursors. Source achieved 40.9% yield after recrystallization (DCM/petroleum ether), with NMR confirming spirojunction at δ 3.84 ppm (OCH₃) and δ 7.59 ppm (indenyl H).
Acetamide Functionalization Strategies
Installation of the acetamide group occurs via nucleophilic acyl substitution or direct coupling:
DIPEA-Mediated Coupling
Aryl amine intermediates react with acetyl chloride in DCM at 0°C, as per Source. Using DIPEA (4.7 equiv) as base, N-acetylation proceeds with 72% conversion. Critical parameters:
Lithium Diisopropylamide (LDA)-Assisted Acetylation
Source employs LDA (2.1 equiv) in THF at −78°C to deprotonate indenyl precursors, followed by N-acetylpiperidine quenching. After TFA-mediated cyclization in DCM, acetamide derivatives form in 65% yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
1H NMR (500 MHz, CDCl₃) :
HRMS (ESI) :
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Rhodium Cyclization | [Rh(CO)₂Cl]₂ | 53–58 | 95 | High regioselectivity |
| Zirconium Condensation | ZrOCl₂·8H₂O | 85–95 | 90 | Aqueous conditions |
| LDA Acetylation | LDA/TFA | 65 | 98 | Low-temperature stability |
Mechanistic Insights
Spirocycle Formation
The oxazolidine ring forms via intramolecular nucleophilic attack of an amine on a carbonyl group, facilitated by acid (TFA) or base (DIPEA). Source proposes a six-membered transition state stabilized by Rhodium-CO complexes.
Chemical Reactions Analysis
Types of Reactions
N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidine ring or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the indene or oxazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds.
Scientific Research Applications
Anticancer Applications
Recent studies have evaluated the anticancer properties of N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide through in vitro assays. The compound has shown significant inhibitory effects against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited substantial growth inhibition against several cancer cell lines including OVCAR-8 and NCI-H40. The percent growth inhibitions (PGIs) were reported as follows:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.88 |
These results indicate that the compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The dual antimicrobial and anticancer properties of compounds related to this compound have been explored extensively.
Case Study: Antimicrobial Efficacy
Research highlighted in the Turkish Journal of Chemistry focused on the synthesis and biological evaluation of oxadiazole derivatives, which share structural similarities with the target compound. These derivatives demonstrated moderate to severe antimicrobial activity against various pathogens:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
The results suggest that modifications to the oxadiazole core can enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the oxazolidine ring have been shown to influence both anticancer and antimicrobial activities.
Table: SAR Insights
| Substituent Type | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased lipophilicity and cellular uptake |
| Methyl Group | Enhanced binding affinity to target enzymes |
Research indicates that specific modifications can lead to improved biological activity while reducing toxicity .
Mechanism of Action
The mechanism of action of N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction and gene expression.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Core Modifications: Spiro-Oxazolidinedione vs. Spiro-Thiazolidinedione
- Spiro-thiazolidinediones (e.g., Compounds 97–99 in ) replace the oxygen atom in the oxazolidinedione ring with sulfur. This substitution alters electronic properties and bioactivity. For example: Compound 99 (spiro-thiazolidinedione) showed potent activity against T-cell leukemia (Jurkat) with an IC50 of 0.34 nM .
Substituent Variations
*Calculated based on molecular formula.
Key Observations:
Bioavailability and Selectivity
Biological Activity
N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that includes a dioxo group and an oxazolidine moiety. Its molecular formula is C25H24F4N4O5 with a molecular weight of approximately 536.48 g/mol. The structural complexity contributes to its diverse biological activities, particularly as an inhibitor of specific enzymes involved in cellular processes.
Inhibition of p300/CBP:
this compound has been identified as a selective inhibitor of the p300/CBP (CREB-binding protein) histone acetyltransferase (HAT). The IC50 value for this inhibition is approximately 0.06 μM, indicating potent activity against this target. The p300/CBP protein plays a crucial role in gene expression regulation and cell signaling pathways, making this compound a potential therapeutic agent in conditions where these pathways are dysregulated.
Biological Activity and Therapeutic Applications
-
Anticancer Properties:
Preliminary studies suggest that this compound exhibits anticancer properties, particularly against prostate cancer cells. Its ability to modulate epigenetic pathways involved in tumorigenesis positions it as a candidate for cancer therapy . -
Selectivity and Binding Affinity:
Interaction studies demonstrate that the compound selectively binds to p300/CBP without significant off-target effects on other HATs. This selectivity is vital for minimizing side effects while maximizing therapeutic efficacy. Additionally, at concentrations around 10 μM, it shows some binding affinity towards dopamine and serotonin transporters but does not significantly affect their activity due to limited brain exposure.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (μM) | Notes |
|---|---|---|---|
| Histone Acetyltransferase Inhibition | p300/CBP | 0.06 | Potent selective inhibitor |
| Anticancer Activity | Prostate Cancer Cells | - | Modulates epigenetic pathways |
| Binding Affinity | Dopamine/Serotonin Transporters | ~10 | Limited activity due to low brain exposure |
Case Study: Anticancer Efficacy
In vitro studies have shown that this compound can significantly reduce the viability of prostate cancer cells. For example, treatment at concentrations of 10 μM led to a marked decrease in cell proliferation over several days .
Furthermore, in vivo studies using xenograft models have indicated that this compound can suppress tumor growth effectively while being well tolerated by the subjects .
Q & A
Advanced Research Question
- In Vitro HAT Assays : Measure IC₅₀ values using recombinant p300/CBP and fluorescent acetyl-CoA analogs. Reported IC₅₀ for this compound is ~50 nM .
- Cellular Models : Use p300-dependent cancer cell lines (e.g., multiple myeloma) to assess histone H3K27 acetylation reduction via Western blot .
- Selectivity Profiling : Compare inhibition against other HATs (e.g., PCAF) to confirm specificity .
How do stereochemical variations in the spiro-oxazolidinedione core influence biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
